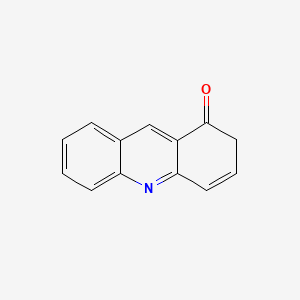

Acridinone

Beschreibung

BenchChem offers high-quality Acridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

139584-05-7 |

|---|---|

Molekularformel |

C13H9NO |

Molekulargewicht |

195.22 g/mol |

IUPAC-Name |

2H-acridin-1-one |

InChI |

InChI=1S/C13H9NO/c15-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)14-12/h1-6,8H,7H2 |

InChI-Schlüssel |

IPFDTWHBEBJTLE-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC2=NC3=CC=CC=C3C=C2C1=O |

Herkunft des Produkts |

United States |

The Acridinone Scaffold: A Comprehensive Technical Guide to Synthesis, Functionalization, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

The acridinone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Its planar tricyclic structure allows for effective intercalation with DNA and interaction with various enzymes, making it a valuable pharmacophore in the development of novel therapeutics, particularly in oncology. This in-depth technical guide provides a comprehensive overview of the synthesis and functionalization of the acridinone scaffold, detailed experimental protocols for key reactions, and an exploration of its role as a modulator of critical signaling pathways.

I. Synthesis of the Acridinone Scaffold

The construction of the acridinone core can be achieved through several classical and modern synthetic methodologies. This section details some of the most prominent methods, providing specific experimental protocols for their execution.

Ullmann Condensation and Cyclization

The Ullmann condensation is a cornerstone for the synthesis of N-arylanthranilic acids, which are key precursors to acridinones. This copper-catalyzed reaction is followed by an acid-mediated cyclization to furnish the tricyclic system.[1][2]

Experimental Protocol: Synthesis of Acridone (B373769) via Ullmann Condensation and Cyclization [3][4]

-

Step 1: Synthesis of N-Phenylanthranilic Acid. A mixture of 2-chlorobenzoic acid (1 equivalent), aniline (B41778) (1.2 equivalents), anhydrous potassium carbonate (1.2 equivalents), and a catalytic amount of copper powder or copper(I) iodide is heated in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene (B124822) at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification. The crude N-phenylanthranilic acid is then purified by recrystallization.

-

Step 2: Cyclization to Acridone. The purified N-phenylanthranilic acid (1 equivalent) is heated in a dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at a temperature typically ranging from 100 to 140 °C. The reaction is maintained for a period of 1 to 4 hours. After cooling, the reaction mixture is carefully poured onto ice, leading to the precipitation of acridone. The solid is collected by filtration, washed with water and a dilute base solution to remove acidic impurities, and then recrystallized from a suitable solvent like ethanol (B145695) or acetic acid to yield pure acridone.

Table 1: Representative Yields for Ullmann-based Acridone Synthesis

| Aryl Halide | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorobenzoic Acid | Aniline | Cu | DMF | Reflux | 4 | 75 | [3] |

| 2-Bromobenzoic Acid | 4-Methoxyaniline | CuI | NMP | 150 | 6 | 82 | [4] |

| 2-Iodobenzoic Acid | 3-Chloroaniline | Cu₂O | DMSO | 120 | 8 | 68 | [4] |

Bernthsen Acridine (B1665455) Synthesis

The Bernthsen synthesis provides a direct route to 9-substituted acridines through the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid, typically zinc chloride, at high temperatures.[5][6][7] Subsequent oxidation yields the corresponding acridone.

Experimental Protocol: Synthesis of 9-Phenylacridone via Bernthsen Synthesis and Oxidation [7]

-

Step 1: Synthesis of 9-Phenylacridine (B188086). A mixture of diphenylamine (B1679370) (1 equivalent), benzoic acid (1.5 equivalents), and anhydrous zinc chloride (2 equivalents) is heated at 200-220 °C for 4-6 hours. The reaction mixture becomes a viscous melt. After cooling, the solid mass is treated with dilute hydrochloric acid to dissolve the zinc salts and unreacted diphenylamine. The resulting precipitate of 9-phenylacridine is collected, washed with water, and purified by recrystallization.

-

Step 2: Oxidation to 9-Phenylacridone. The synthesized 9-phenylacridine is dissolved in glacial acetic acid. A solution of chromium trioxide in aqueous acetic acid is added dropwise with stirring. The mixture is heated on a water bath for 1-2 hours. After cooling, the product is precipitated by the addition of water, collected by filtration, and recrystallized to give pure 9-phenylacridone.

Table 2: Reaction Conditions and Yields for Bernthsen Acridine Synthesis

| Diarylamine | Carboxylic Acid | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diphenylamine | Benzoic Acid | ZnCl₂ | 210 | 5 | 65 | [7] |

| Diphenylamine | Acetic Acid | PPA | 150 | 2 | 78 | [7] |

| 4-Methoxydiphenylamine | Propanoic Acid | ZnCl₂ | 200 | 6 | 55 | [6] |

Modern Synthetic Approaches: Palladium-Catalyzed C-H Activation

Recent advances in organic synthesis have led to the development of more efficient and functional-group-tolerant methods for constructing the acridone scaffold. Palladium-catalyzed C-H activation strategies offer a powerful tool for the direct arylation and annulation of N-aryl-2-aminobenzophenones or related precursors to form acridones.[8][9][10][11]

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation for Acridone Synthesis [9]

-

A mixture of the N-(2-iodophenyl)-2-aminobenzophenone derivative (1 equivalent), palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%), a suitable ligand such as triphenylphosphine (B44618) (PPh₃, 10 mol%), and a base like potassium carbonate (K₂CO₃, 2 equivalents) is heated in a high-boiling solvent like DMF or toluene (B28343) at 100-120 °C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired acridone derivative.

Table 3: Palladium-Catalyzed C-H Activation for Acridone Synthesis

| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-(2-iodophenyl)-2-aminobenzophenone | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 110 | 12 | 85 | [9] |

| N-(2-bromophenyl)-2-amino-5-chlorobenzophenone | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 120 | 24 | 78 | [11] |

| N-phenyl-2-aminobenzophenone (C-H/C-H coupling) | Pd(OAc)₂ | - | Ag₂CO₃ | TFA | 100 | 18 | 65 | [8] |

II. Functionalization of the Acridinone Core

The biological activity of acridinone derivatives can be finely tuned by introducing various substituents at different positions of the tricyclic core. This section outlines key functionalization strategies.

Electrophilic Substitution

The electron-rich benzene (B151609) rings of the acridone scaffold are susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents and the reaction conditions.[12][13][14]

Experimental Protocol: Electrophilic Bromination of Acridone [12]

-

Acridone (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid. A solution of bromine (1.1 equivalents) in the same solvent is added dropwise at room temperature with stirring. The reaction mixture is stirred for a specified time, and the progress is monitored by TLC. Upon completion, the mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization to yield the brominated acridone derivative. The regioselectivity can be influenced by the solvent and the presence of a catalyst like iron(III) bromide.

Table 4: Regioselectivity and Yields in Electrophilic Substitution of Acridone

| Reagent | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Br₂ | FeBr₃ | CH₂Cl₂ | 25 | 2-Bromoacridone | 70 | [12] |

| HNO₃ | H₂SO₄ | Ac₂O | 0 | 2-Nitroacridone & 4-Nitroacridone | 45 (2-nitro), 30 (4-nitro) | [14] |

| ClSO₃H | - | - | 100 | Acridone-2-sulfonic acid | 60 | [15] |

Nucleophilic Substitution

Halo-substituted acridinones serve as versatile precursors for further functionalization via nucleophilic aromatic substitution reactions. The halogen atom, particularly at positions activated by the carbonyl group, can be displaced by various nucleophiles such as amines, alkoxides, and thiolates.[16][17][18][19]

Experimental Protocol: Nucleophilic Substitution of 2-Chloroacridone with an Amine [17]

-

A mixture of 2-chloroacridone (1 equivalent), the desired amine (2-5 equivalents, acting as both nucleophile and base), and a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) is heated at a temperature ranging from 120 to 180 °C. The reaction can be carried out in a sealed tube or under reflux. After the reaction is complete (monitored by TLC), the mixture is cooled and poured into water. The precipitated product is collected, washed, and purified by column chromatography or recrystallization to give the corresponding amino-substituted acridone.

Table 5: Nucleophilic Substitution on Haloacridinones

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloroacridone | Morpholine | NMP | 150 | 12 | 88 | [17] |

| 4-Bromoacridone | Sodium methoxide | Methanol | Reflux | 8 | 92 | [19] |

| 2,7-Dichloroacridone | Piperidine | DMSO | 160 | 24 | 75 (disubstituted) | [16] |

III. Biological Activity and Signaling Pathways

Acridinone derivatives exhibit a wide range of biological activities, with their anticancer properties being the most extensively studied. Their primary mechanisms of action involve DNA intercalation and the inhibition of topoisomerase enzymes, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[20][21][22][23][24]

DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic structure of the acridinone core allows it to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with replication and transcription. Furthermore, many acridinone derivatives are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[20][23] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in the DNA.[22]

Caption: Acridinone-induced DNA damage response pathway.

Induction of the Intrinsic Apoptotic Pathway

The DNA damage triggered by acridinone derivatives activates cellular stress responses that converge on the intrinsic pathway of apoptosis. This pathway is orchestrated by the Bcl-2 family of proteins, which regulate the permeabilization of the outer mitochondrial membrane (MOMP).[25][26] Pro-apoptotic members like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[27][28][29]

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann reaction | PPTX [slideshare.net]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]

- 7. Bernthsen Acridine Synthesis (Chapter 5) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. connectsci.au [connectsci.au]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. google.com [google.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Physicochemical interaction of antitumor acridinone derivatives with DNA in view of QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Permeabilization of the outer mitochondrial membrane: Mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mitochondrial outer membrane permeabilization - Wikipedia [en.wikipedia.org]

- 27. Key role for Bak activation and Bak-Bax interaction in the apoptotic response to vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Low probability activation of Bax/Bak can induce selective killing of cancer cells by generating heterogeneity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Photophysical intricacies of Acridinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of acridinone derivatives, a class of heterocyclic compounds of significant interest in materials science and medicinal chemistry. Acridinone-based molecules are recognized for their often strong fluorescence and stability, making them valuable scaffolds for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers for photodynamic therapy (PDT).[1][2] This document provides a comprehensive summary of key quantitative photophysical data, detailed experimental protocols for their measurement, and visualizations of the underlying photophysical processes to facilitate a deeper understanding and application of these versatile compounds.

Core Photophysical Data of Acridinone Derivatives

The photophysical characteristics of acridinone derivatives are highly sensitive to their substitution patterns and the surrounding solvent environment. Key parameters such as the maximum absorption (λ_abs_) and emission (λ_em_) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (Φ_f_) dictate their suitability for various applications. Below is a compilation of reported data for representative acridinone derivatives.

| Derivative Name | Solvent | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Φ_f_ | Reference |

| Acridone | Ethanol | 249 | 99,900 | - | 0.42 | [3] |

| N-methyl-difluoro-acridone (NMA-dF) | - | - | - | deep blue | ~1.0 | [4] |

| Carbazole-substituted Acridone | Toluene | - | - | - | up to 0.69 | [1] |

| Phenoxazine-substituted Acridone | Neat Film | - | - | - | 0.35 | [1] |

| Pyridine-substituted Acridone Derivatives (in doped films) | - | - | - | 480-502 | 0.78-0.94 | [5][6] |

| Bn-Acr | Acetonitrile | 376, 395 | - | - | - | [2] |

| DPM-Acr | Acetonitrile | 375, 392 | - | - | - | [2] |

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount for the characterization of novel acridinone derivatives. This section provides detailed methodologies for three key experimental techniques.

Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process. The comparative method, which involves referencing an unknown sample to a standard with a known quantum yield, is a widely used and reliable technique.[4][7]

Materials and Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic light source and a sensitive detector

-

Matched quartz cuvettes (1 cm path length)

-

Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f_ = 0.54)

-

Spectroscopic grade solvents

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the acridinone derivative in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects.[4][7]

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution of the standard and the sample. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.

-

Calculate the gradient (slope) of each plot.

-

The quantum yield of the sample (Φ_x_) is calculated using the following equation:

Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (η_x_² / η_st_²)

where:

-

Φ_st_ is the quantum yield of the standard.

-

Grad_x_ and Grad_st_ are the gradients for the sample and standard, respectively.

-

η_x_ and η_st_ are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).[7]

-

-

Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.[8]

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

High-speed photodetector (e.g., single-photon avalanche diode - SPAD or photomultiplier tube - PMT)

-

TCSPC electronics module

-

Confocal or standard fluorescence microscope (for imaging applications)

Procedure:

-

Instrument Setup and Calibration:

-

Align the pulsed light source to excite the sample.

-

Collect the fluorescence emission and direct it to the high-speed photodetector.

-

The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon.

-

-

Data Acquisition:

-

The sample is excited repeatedly with the pulsed laser.

-

For each excitation pulse, the arrival time of the first detected photon is recorded.

-

A histogram of the number of photons versus their arrival time is constructed, which represents the fluorescence decay curve.[8]

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The fluorescence decay data is fitted to one or more exponential decay functions, convoluted with the IRF.

-

The fitting procedure yields the fluorescence lifetime(s) of the sample.

-

Femtosecond Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of excited states on ultrafast timescales. It provides information about processes such as intersystem crossing, internal conversion, and excited-state absorption.[9][10]

Instrumentation:

-

Ultrafast laser system (e.g., Ti:sapphire laser) to generate femtosecond pulses.

-

Optical parametric amplifier (OPA) to tune the pump wavelength.

-

White-light generation setup for the probe pulse.

-

Delay line to control the time delay between the pump and probe pulses.

-

Spectrometer and a multichannel detector (e.g., CCD camera).

Procedure:

-

Pump-Probe Setup:

-

The laser output is split into two beams: a high-intensity pump beam and a lower-intensity probe beam.

-

The pump beam is directed through the OPA to generate the desired excitation wavelength and excites the sample.

-

The probe beam is focused into a nonlinear medium (e.g., sapphire plate) to generate a broadband white-light continuum.

-

-

Data Collection:

-

The pump pulse excites the acridinone derivative in the sample cuvette.

-

The probe pulse passes through the excited sample at a specific time delay, controlled by the optical delay line.

-

The transmitted probe light is collected and directed to the spectrometer and detector, which records the transient absorption spectrum.

-

This process is repeated for a range of time delays to build a two-dimensional map of the change in absorbance as a function of wavelength and time.[9]

-

-

Data Analysis:

-

The change in absorbance (ΔA) is calculated as the difference between the absorbance of the sample with and without the pump pulse.

-

Analysis of the ΔA spectra at different time delays reveals the formation and decay of transient species, providing kinetic information about the excited-state processes.

-

Visualization of Photophysical Pathways

Understanding the complex photophysical processes that acridinone derivatives undergo is crucial for their rational design and application. The following diagrams, generated using the DOT language, illustrate key mechanisms.

Photodynamic Therapy (PDT) Mechanism

Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy diseased cells.

High-Lying Reverse Intersystem Crossing (hRISC) in OLEDs

In certain acridinone derivatives designed for OLEDs, a "hot exciton" mechanism known as high-lying reverse intersystem crossing (hRISC) can occur. This process allows for the efficient harvesting of non-emissive triplet excitons by converting them into emissive singlet excitons via an upper triplet state, enhancing the device efficiency.

Experimental Workflow for Photophysical Characterization

The comprehensive characterization of an acridinone derivative involves a logical sequence of experiments to elucidate its photophysical properties.

References

- 1. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. PhotochemCAD | Acridone [photochemcad.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. static.horiba.com [static.horiba.com]

- 6. picoquant.com [picoquant.com]

- 7. researchgate.net [researchgate.net]

- 8. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Isolation and Characterization of Acridinone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridinone alkaloids are a class of nitrogen-containing heterocyclic compounds built upon the acridine-9-one core structure. Predominantly found in plant families such as Rutaceae, these natural products have garnered significant interest within the scientific community. This is largely due to their diverse and promising biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. Their characteristic blue-green fluorescence under UV light also makes them readily detectable during isolation processes.

This technical guide provides a comprehensive overview of the methodologies for the successful extraction, purification, and structural elucidation of acridinone alkaloids from natural sources. It details key experimental protocols, presents quantitative data for a selection of these compounds, and illustrates important workflows and structural relationships.

Isolation of Acridinone Alkaloids

The isolation of acridinone alkaloids from plant material is a multi-step process that begins with extraction, followed by fractionation and purification using various chromatographic techniques.

Extraction

The initial step involves the extraction of crude alkaloids from the plant matrix. A common and effective method is solvent extraction, often preceded by a defatting step to remove nonpolar constituents.

Experimental Protocol: Solvent Extraction of Acridinone Alkaloids from Glycosmis pentaphylla

-

Plant Material Preparation: Air-dry the root bark of Glycosmis pentaphylla at room temperature and then grind it into a coarse powder.

-

Defatting: Macerate the powdered plant material (e.g., 1 kg) in n-hexane (3 x 3 L, 72 h each) at room temperature to remove fats, waxes, and other nonpolar compounds. Discard the hexane (B92381) extract.

-

Alkaloid Extraction: Macerate the defatted plant material with a polar solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v) (3 x 5 L, 72 h each) at room temperature.

-

Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

-

Acid-Base Partitioning:

-

Suspend the crude methanol extract in 10% acetic acid.

-

Partition the acidic solution with ethyl acetate (B1210297) to separate non-alkaloidal compounds (which will move to the ethyl acetate layer).

-

Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide.

-

Extract the alkaline solution with chloroform (B151607) or dichloromethane. The basic acridinone alkaloids will partition into the organic layer.

-

Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid mixture.

-

Purification

The crude alkaloid mixture is a complex combination of various compounds. Purification is essential to isolate individual acridinone alkaloids. This is typically achieved through a series of chromatographic steps.

Experimental Protocol: Column Chromatography and Preparative HPLC

-

Column Chromatography (CC):

-

Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Adsorb the crude alkaloid mixture onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing more polar solvents like ethyl acetate and methanol. For example:

-

n-hexane:ethyl acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

-

ethyl acetate:methanol (9.5:0.5, 9:1, 8:2 v/v)

-

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and UV detection (at 254 nm and 365 nm).

-

Pooling: Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions obtained from column chromatography that contain a mixture of closely related acridinone alkaloids may require further purification by preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detector set at the maximum absorption wavelength of the target acridinone alkaloids (typically between 250-400 nm).

-

Injection and Collection: Inject the semi-purified fraction and collect the peaks corresponding to the individual compounds.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure acridinone alkaloids.

-

Characterization and Structure Elucidation

Once a pure acridinone alkaloid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Spectroscopic Methods

Experimental Protocols: Sample Preparation for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Accurately weigh 1-5 mg of the purified alkaloid for ¹H NMR and 10-20 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a stock solution of the purified alkaloid at a concentration of approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

-

The solution must be free of any particulate matter. If necessary, filter it through a 0.22 µm syringe filter.

-

For electrospray ionization (ESI), a small amount of formic acid (0.1%) is often added to the sample to promote protonation ([M+H]⁺).

-

Spectroscopic Data Interpretation

-

UV-Visible Spectroscopy: Provides information about the chromophore system of the acridinone core.

-

Infrared (IR) Spectroscopy: Helps in the identification of functional groups such as hydroxyl (-OH), carbonyl (C=O), and N-H bonds.

-

¹H and ¹³C NMR Spectroscopy: These are the most powerful techniques for determining the carbon-hydrogen framework of the molecule. 2D NMR experiments (COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) gives the exact mass, which allows for the determination of the molecular formula. Tandem MS (MS/MS) experiments reveal fragmentation patterns that can aid in structure elucidation.

Quantitative Data of Selected Acridinone Alkaloids

The following tables summarize the yields and spectroscopic data for some representative acridinone alkaloids.

Table 1: Isolation Yields of Acridinone Alkaloids from Glycosmis pentaphylla

| Compound | Plant Part | Yield | Reference |

| Noracronycine | Stem and Root Bark | 1.1 g | [1] |

| 5-Hydroxynoracronycin | Stem and Root Bark | 20 mg | [1] |

| Des-N-methylnoracronycine | Stem and Root Bark | 1.3 g | [1] |

| Des-N-methylacronycine | Root Bark | 4.0 g | [1] |

| 5-Hydroxyarborinine | Stem Bark | 10 mg | [1] |

| 1-Hydroxy-3-methoxy-10-methyl-9-acridone | Root Bark | 30 mg | [1] |

| 3-O-Methoxyglycocitrine II | Not specified | 100 mg | [1] |

Table 2: Spectroscopic Data for Selected Acridinone Alkaloids

| Compound | Molecular Formula | HRMS [M+H]⁺ (Calculated/Found) | ¹H NMR (DMSO-d₆, δ in ppm) | ¹³C NMR (DMSO-d₆, δ in ppm) | Reference |

| Acronycine | C₂₀H₁₉NO₃ | 322.1443 / 322.1436 | 8.08 (dd, J=1.9, 6.3 Hz), 7.72-7.69 (m), 7.54 (d, J=8.2 Hz), 7.26 (t, J=7.6 Hz), 6.68 (d, J=9.5 Hz), 6.38 (s), 5.61 (d, J=10.1 Hz), 3.83 (s, 3H), 3.79 (s, 3H), 1.49 (s, 6H) | 175.3, 162.1, 158.6, 146.1, 144.1, 132.7, 125.8, 124.6, 123.0, 121.5, 117.0, 109.6, 102.7, 94.1, 76.2, 55.9, 43.9, 26.4 | [2] |

| Noracronycine | C₁₈H₁₅NO₃ | 294.1130 / 294.1127 | 14.65 (s, 1H), 11.15 (s, 1H), 8.16 (d, J=8.7 Hz), 7.80-7.73 (m, 2H), 7.32-7.28 (m, 1H), 7.00 (d, J=9.9 Hz), 6.04 (s, 1H), 5.73 (d, J=10.0 Hz), 1.43 (s, 6H) | 180.5, 163.8, 159.2, 140.8, 137.7, 133.9, 125.7, 124.8, 121.8, 118.8, 117.5, 116.0, 103.9, 98.0, 96.2, 77.0, 27.4 | [2] |

| Atalaphyllidine | C₁₈H₁₅NO₄ | 310.1079 / 310.1078 | 14.64 (s, 1H), 10.86 (s, 1H), 9.62 (s, 1H), 7.63 (d, J=8.0 Hz), 7.20 (dd, J=1.4, 7.6 Hz), 7.15 (t, J=7.8 Hz), 7.00 (d, J=10.0 Hz), 6.06 (s, 1H), 5.70 (d, J=10.0 Hz), 1.43 (s, 6H) | 180.7, 163.6, 159.1, 145.3, 136.8, 130.8, 125.7, 121.9, 119.9, 116.8, 115.6, 114.8, 103.9, 98.1, 96.3, 77.1, 27.4 | [2] |

Table 3: Cytotoxicity of Selected Acridone (B373769) Alkaloids

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Arborinine | A549 (Lung carcinoma) | 27 ± 4 | [3] |

| DLD-1 (Colorectal adenocarcinoma) | 35 ± 6 | [3] | |

| WS1 (Normal fibroblast) | 51 ± 8 | [3] | |

| Tecleanthine | A549 (Lung carcinoma) | 38 ± 5 | [3] |

| DLD-1 (Colorectal adenocarcinoma) | 42 ± 7 | [3] | |

| WS1 (Normal fibroblast) | > 100 | [3] | |

| Glycofoline | HL-60 (Leukemia) | Varies based on substitutions | [4] |

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts in the study of acridinone alkaloids.

Experimental Workflow Diagram

Structure-Activity Relationship Diagram

Conclusion

The isolation and characterization of acridinone alkaloids is a systematic process that relies on the principles of extraction, chromatography, and spectroscopy. The protocols and data presented in this guide offer a foundational understanding for researchers entering this field. The diverse biological activities of acridinone alkaloids, particularly their cytotoxic properties, underscore their potential as lead compounds in drug discovery and development. Further research into their mechanisms of action and structure-activity relationships will continue to be a vibrant area of investigation.

References

- 1. documents.uow.edu.au [documents.uow.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. In vitro cytotoxic activity of isolated acridones alkaloids from Zanthoxylum leprieurii Guill. et Perr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the acridone alkaloids glyfoline and congeners. Structure-activity relationship studies of cytotoxic acridones - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into the Biological Activity of Acridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acridinone scaffold, a tricyclic aromatic structure, has long been a subject of interest in medicinal chemistry due to its diverse biological activities. Early research, predominantly conducted before the year 2000, laid the foundational understanding of the potential of acridinone derivatives as therapeutic agents. These initial studies explored their anticancer, antimalarial, and antiviral properties, often linking their mechanism of action to DNA intercalation and the inhibition of critical cellular enzymes. This technical guide provides an in-depth overview of these seminal studies, focusing on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.

Anticancer Activity: Cytotoxicity and Topoisomerase II Inhibition

Early investigations into the anticancer potential of acridinone derivatives focused on their cytotoxic effects against various tumor cell lines and their ability to interfere with DNA replication and repair mechanisms. A significant breakthrough in understanding their mode of action was the discovery that certain acridinones act as potent inhibitors of DNA topoisomerase II, an essential enzyme for cell proliferation.

Quantitative Data: Cytotoxicity and Enzyme Inhibition

The following tables summarize the quantitative data from key early studies on the anticancer and antimalarial activities of acridinone derivatives.

Table 1: Cytotoxicity of Imidazoacridinones against Murine Fibrosarcoma (DC-3F) Cells

| Compound | Growth Condition | IC50 (µM) |

| C-1310 | Monolayer | 0.025 |

| Spheroids | 0.028 | |

| C-1311 | Monolayer | 0.015 |

| Spheroids | 0.017 |

Data from Skladanowski et al., 1996.[1]

Table 2: Antimalarial Activity of Acridone (B373769) Alkaloid Derivatives against Plasmodium yoelii

| Compound | IC50 (µg/mL) |

| SA 3757 | 0.023 |

| SA 3548 | 0.030 |

| SA 3761 | 0.053 |

| SA 3499 | 0.150 |

Data from Fujioka et al., 1990.[2]

Table 3: Antimalarial Activity of Acridone Alkaloids against Plasmodium falciparum

| Compound | Strain | IC50 (ng/mL) |

| Acronycine | HB3 (Chloroquine-susceptible) | 280 ± 40 |

| W-2 (Chloroquine-resistant) | 350 ± 50 | |

| 1-Hydroxy-1,2-dihydroacronycine | HB3 | 150 ± 30 |

| W-2 | 200 ± 40 | |

| 2-Nitroacronycine | HB3 | 80 ± 20 |

| W-2 | 120 ± 30 |

Data from Basco et al., 1994.[3]

Experimental Protocols

Topoisomerase II Inhibition Assays (Skladanowski et al., 1996)

1. DNA Relaxation Assay:

-

Principle: This assay measures the ability of topoisomerase II to relax supercoiled DNA. Inhibition of the enzyme results in a lower proportion of relaxed DNA.

-

Method:

-

A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol) is prepared.

-

The acridinone compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of purified topoisomerase II enzyme.

-

The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop solution containing SDS and a tracking dye.

-

The DNA topoisomers are separated by agarose (B213101) gel electrophoresis.

-

The gel is stained with ethidium (B1194527) bromide and visualized under UV light to determine the relative amounts of supercoiled and relaxed DNA.

-

2. Decatenation Assay:

-

Principle: This assay assesses the ability of topoisomerase II to resolve catenated networks of kinetoplast DNA (kDNA) into individual minicircles. Enzyme inhibition leads to a failure in decatenation.

-

Method:

-

The reaction is set up similarly to the relaxation assay, but with kDNA as the substrate.

-

Following incubation with the enzyme and the test compound, the reaction products are analyzed by agarose gel electrophoresis.

-

Decatenated minicircles migrate into the gel, while the catenated kDNA network remains in the loading well. The degree of inhibition is determined by the reduction in the amount of decatenated DNA.

-

In Vitro Antimalarial Activity Assay (Fujioka et al., 1990; Basco et al., 1994)

-

Principle: The assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, [³H]hypoxanthine, into the parasite's DNA.

-

Method:

-

Plasmodium parasites (P. yoelii or P. falciparum) are cultured in vitro in human erythrocytes.

-

The parasite culture is diluted to a specific parasitemia and hematocrit.

-

The acridinone compounds, dissolved in an appropriate solvent, are added to the culture in a 96-well microtiter plate at various concentrations.

-

[³H]hypoxanthine is added to each well.

-

The plates are incubated for 24-48 hours under specific gas conditions (e.g., 5% CO₂, 5% O₂, 90% N₂).

-

After incubation, the cells are harvested, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

-

The 50% inhibitory concentration (IC50) is calculated by comparing the radioactivity in treated wells to that in untreated control wells.

-

Cytotoxicity Assay (MTT Assay)

-

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Method:

-

Cancer cells (e.g., L1210 murine leukemia cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

The acridinone compounds are added to the wells at various concentrations and incubated for a specified period (e.g., 48-72 hours).

-

An MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.

-

A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the absorbance compared to untreated control cells.

-

Mechanism of Action: Visualized Workflows

The primary mechanism of action for many biologically active acridinone derivatives involves their interaction with DNA and the subsequent inhibition of topoisomerase II. The following diagrams illustrate this proposed mechanism and a typical experimental workflow for its investigation.

Caption: Workflow for Topoisomerase II DNA Relaxation Assay.

Caption: Proposed Mechanism of Acridinone Anticancer Activity.

Conclusion

The early studies on acridinone derivatives, conducted before the turn of the 21st century, were instrumental in establishing their potential as a versatile scaffold for drug development. The research highlighted in this guide demonstrates their significant anticancer and antimalarial activities, with a key mechanism of action being the inhibition of topoisomerase II through DNA intercalation. The detailed experimental protocols and quantitative data from these foundational studies continue to inform and inspire modern drug discovery efforts aimed at developing novel acridinone-based therapeutics.

References

- 1. Inhibition of DNA topoisomerase II by imidazoacridinones, new antineoplastic agents with strong activity against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activities of new acridone alkaloid derivatives against Plasmodium yoelii in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activities of furoquinoline and acridone alkaloids against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Acridinone Core Structure Modifications: A Technical Guide for Drug Development Professionals

Introduction

The acridinone scaffold, a nitrogen-containing tricyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities.[1][2][3][4] Derivatives of acridinone have demonstrated significant potential as anticancer, antiviral, and antibacterial agents, attracting considerable interest from researchers in the field of drug discovery and development.[2][5][6] The planar nature of the acridinone ring system allows for intercalation into DNA and interaction with key cellular enzymes, such as topoisomerases, leading to the disruption of essential cellular processes.[2][7] This technical guide provides an in-depth overview of the modifications to the acridinone core structure, detailing synthetic methodologies, presenting quantitative biological data, and visualizing key signaling pathways and experimental workflows.

Modifications of the Acridinone Core

The biological activity of acridinone derivatives can be finely tuned by introducing various substituents at different positions of the core structure. The primary sites for modification include the nitrogen atom at position 10 (N-position), the A-ring, and the C-ring.

N-Position Modifications

Substitution at the N-10 position of the acridone (B373769) nucleus has been extensively explored to enhance the pharmacological properties of these compounds. The introduction of alkyl chains, often terminating with a tertiary amine group, has been a common strategy to improve solubility and modulate biological activity.[8] Structure-activity relationship (SAR) studies have revealed that the length and nature of the N-substituent are critical for potent bioactivity.[9]

A-Ring and C-Ring Modifications

Modifications on the A and C rings of the acridone core have also been shown to significantly influence the biological profile of the resulting derivatives. The introduction of electron-donating or electron-withdrawing groups, as well as the fusion of additional heterocyclic rings, can alter the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.[10][11]

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of acridinone derivatives. Two of the most prominent methods are the Ullmann condensation and microwave-assisted synthesis.

Experimental Protocol: Ullmann Condensation for N-Phenylanthranilic Acid Derivatives

The Ullmann condensation is a classical and widely used method for the synthesis of N-phenylanthranilic acids, which are key intermediates in the preparation of acridones.[12]

Materials:

-

o-Chlorobenzoic acid

-

Substituted aniline (B41778)

-

Anhydrous potassium carbonate

-

Copper oxide (catalyst)

-

Round-bottomed flask with air condenser

-

Steam distillation apparatus

Procedure:

-

In a 500 mL round-bottomed flask, combine o-chlorobenzoic acid (0.06 M), the desired substituted aniline (0.06 M), anhydrous potassium carbonate (0.06 M), and a catalytic amount of copper oxide.

-

Fit the flask with an air condenser and reflux the mixture for 4-5 hours. Foaming may occur initially due to the evolution of carbon dioxide.

-

After the reaction is complete, allow the mixture to cool slightly and then set up for steam distillation to remove any excess unreacted aniline.

-

The residual solution contains the potassium salt of the N-phenylanthranilic acid derivative. This can be further purified by acidification to precipitate the free acid, followed by filtration and recrystallization.

Experimental Protocol: Microwave-Assisted Synthesis of 9-Acridone Derivatives

Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods for the synthesis of acridone derivatives, often leading to higher yields and shorter reaction times.[2]

Materials:

-

o-Chlorobenzoic acid

-

Substituted aniline

-

Zinc chloride (catalyst)

-

Microwave reactor

-

100 mL beaker

-

Sodium carbonate solution

Procedure:

-

In a 100 mL beaker, thoroughly mix o-chlorobenzoic acid (0.005 mol), the substituted aniline (0.005 mol), and zinc chloride (catalyst).

-

Place the beaker in a microwave reactor and irradiate at a power of 160W for the specified time (typically monitored in 30-second intervals by TLC).

-

Upon completion of the reaction, pour the hot reaction mixture into boiling water.

-

Collect the resulting precipitate by filtration and boil it with a sodium carbonate solution for five minutes to remove any acidic impurities.

-

Filter the mixture, wash the solid with hot water, and dry to obtain the crude 9-acridone derivative.

-

The product can be further purified by recrystallization from a suitable solvent.

Biological Activities of Acridinone Derivatives

Acridinone derivatives exhibit a broad spectrum of biological activities, with anticancer, antiviral, and antibacterial properties being the most extensively studied.

Anticancer Activity

The anticancer activity of acridinone derivatives is often attributed to their ability to function as DNA intercalators and topoisomerase II inhibitors.[2][7] By stabilizing the DNA-topoisomerase II cleavable complex, these compounds lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[13][14]

Table 1: Anticancer Activity of Selected Acridinone Derivatives (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| 3g | MCF-7 (Breast) | < 10 | [15] |

| 3m | A-549 (Lung) | < 10 | [15] |

| 5g | COLO-205 (Colon) | < 10 | [15] |

| 8f | MCF-7 (Breast) | 4.72 | [16] |

| 8f | MDA-MB-231 (Breast) | 5.53 | [16] |

| Compound 12 | Amelanotic (Ab) Melanoma | Comparable to dacarbazine | [17] |

| Imidazoacridinone C-1311 | Human Colon Carcinoma | Strong antitumor effect | [13] |

Antiviral Activity

Several acridinone derivatives have shown promising activity against a range of DNA and RNA viruses, including herpes simplex virus, cytomegalovirus, and hepatitis C virus.[5][6] The precise mechanism of their antiviral action is not fully elucidated but is thought to involve the inhibition of viral nucleic acid synthesis.[5]

Table 2: Antiviral Activity of Selected Acridinone Derivatives

| Compound | Virus | EC50 (µg/mL) | Reference |

| Acridone Derivative 10 | Bovine Viral Diarrhea Virus (BVDV) | 0.4 - 4 | [18] |

| Various Acridones | Herpes Simplex Virus (HSV) | - | [5] |

| Various Acridones | Hepatitis C Virus (HCV) | - | [5] |

Antibacterial Activity

Acridinone derivatives have also been investigated for their antibacterial properties. Structure-activity relationship studies have shown that the electronic properties of the acridine (B1665455) ring, particularly the electron density at the ring nitrogen, correlate with antibacterial activity.[19]

Table 3: Antibacterial Activity of Selected Acridinone Derivatives (MIC values)

| Compound | Bacterial Strain | MIC | Reference |

| Amino- and fluorinated acridines | Various bacteria | Dependent on electronic structure | [19] |

| Quinone Derivatives | Gram-positive pathogens | 0.5 - 64 µg/mL | [20] |

Signaling Pathways and Mechanisms of Action

Topoisomerase II Inhibition

A primary mechanism of action for many anticancer acridinone derivatives is the inhibition of topoisomerase II. These compounds stabilize the covalent intermediate formed between the enzyme and DNA, leading to double-strand breaks.

Caption: Topoisomerase II Inhibition by Acridinone Derivatives.

Apoptosis Induction

The DNA damage caused by topoisomerase II inhibition, among other cellular stresses induced by acridinone derivatives, can trigger programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Acridinone-Induced Apoptosis Pathways.

Experimental and Logical Workflows

Drug Discovery and Development Workflow

The development of new acridinone-based drugs follows a structured workflow from initial synthesis to preclinical evaluation.

Caption: Acridinone Drug Discovery Workflow.

Key Structure-Activity Relationships

SAR studies are crucial for optimizing the therapeutic potential of acridinone derivatives. These studies have identified key structural features that influence biological activity.

Caption: Structure-Activity Relationships of Acridinone Derivatives.

The acridinone scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The ability to modify the core structure at various positions allows for the fine-tuning of biological activity and the optimization of pharmacokinetic properties. The synthetic methodologies outlined in this guide provide a foundation for the efficient production of diverse acridinone libraries for biological screening. Further exploration of the signaling pathways and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation drugs targeting a range of diseases, from cancer to infectious diseases. The continued investigation into the structure-activity relationships of acridinone derivatives will be paramount in unlocking their full therapeutic potential.

References

- 1. Structure-activity relationship of novel acridone derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Acridones as antiviral agents: synthesis, chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of modified acridines: the effect of N- and O- substituent in the nitrogenated ring on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. QSAR of acridines, III. Structure-activity relationship for antitumour imidazoacridinones and intercorrelations between in vivo and in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Making sure you're not a bot! [mostwiedzy.pl]

- 13. Inhibition of DNA topoisomerase II by imidazoacridinones, new antineoplastic agents with strong activity against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Acridine/Acridone Analogs as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and anti-BVDV activity of acridones as new potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Electronic structure--activity relationships of antibacterial acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

From Coal Tar to Clinic: A Technical Guide to the Discovery and History of Acridinone Compounds

An in-depth exploration for researchers, scientists, and drug development professionals on the rich history, synthesis, and therapeutic potential of the acridinone core.

The journey of acridinone compounds, from their incidental discovery in coal tar to their current status as a "privileged structure" in medicinal chemistry, is a compelling narrative of chemical ingenuity and the relentless pursuit of novel therapeutics.[1] This technical guide provides a comprehensive overview of the discovery and history of acridinone compounds, detailing key synthetic methodologies, quantitative biological data, and the intricate signaling pathways they modulate.

Discovery and Early History: From Dyes to Drugs

The story of acridinone is intrinsically linked to its parent heterocycle, acridine (B1665455). In 1870, Carl Gräbe and Heinrich Caro first isolated acridine from coal tar.[1][2] The name "acridine" was derived from the Latin acer (sharp, pungent), a nod to its irritating odor and skin-sensitizing properties.[2] Early research on acridine and its derivatives was primarily focused on their utility as dyes, owing to their planar, chromophoric structures.

A pivotal moment in the history of this class of compounds was the transition from acridine to its oxidized form, acridone (B373769) (also known as acridin-9(10H)-one). This transformation, characterized by the introduction of a carbonyl group at the 9-position, opened up new avenues for chemical exploration and biological application.[1] One of the first to formally prove the existence of the acridone compound was Karl Drechsler in 1914.

The early 20th century marked a significant shift in the application of acridine derivatives from industrial dyes to medicinal agents. Paul Ehrlich, a pioneer in chemotherapy, and his colleague Benda, investigated the antimicrobial properties of acridine derivatives, leading to the development of acriflavine (B1215748) in 1912. This was soon followed by the discovery of proflavine (B1679165) by Carl Browning in 1913. These compounds proved to be effective topical antiseptics, extensively used during World War I for wound treatment.

The therapeutic potential of the acridine scaffold continued to expand with the discovery of its antimalarial properties. During World War II, the scarcity of quinine (B1679958) spurred the development of synthetic antimalarials, with the 9-aminoacridine (B1665356) derivative, quinacrine, emerging as a crucial therapeutic agent.[3] This historical context laid the groundwork for the extensive investigation of acridine and acridone derivatives as a versatile platform for drug discovery.

Key Synthetic Methodologies

The construction of the tricyclic acridinone core has been a central focus of synthetic organic chemistry for over a century. Several named reactions have become instrumental in accessing this privileged scaffold.

Ullmann Condensation and Cyclization

The most prevalent and versatile method for synthesizing the acridinone skeleton involves a two-step process: an initial Ullmann condensation followed by an acid-catalyzed cyclization.

The first step, the Ullmann condensation, is a copper-catalyzed reaction that forms an N-C bond between an aryl halide and an arylamine. In the context of acridinone synthesis, this typically involves the reaction of an o-chlorobenzoic acid with an aniline (B41778) derivative to form an N-phenylanthranilic acid intermediate. The reaction was first described by Jourdan in 1885 and later improved by Fritz Ullmann in 1903 with the addition of a copper catalyst.[4]

The subsequent step involves the intramolecular cyclization of the N-phenylanthranilic acid intermediate. This is typically achieved by heating in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.

Part A: Synthesis of N-Phenylanthranilic Acid (Ullmann Condensation)

-

Materials:

-

o-Chlorobenzoic acid

-

Aniline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper (Cu) powder

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add o-chlorobenzoic acid (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of copper powder (0.1 eq).

-

Add DMF as the solvent and heat the mixture to reflux (approximately 153 °C) for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of 3-4 to precipitate the N-phenylanthranilic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol (B145695) or acetic acid.

-

Part B: Synthesis of Acridone (Intramolecular Cyclization)

-

Materials:

-

N-Phenylanthranilic acid

-

Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

-

-

Procedure:

-

In a flask, dissolve the dried N-phenylanthranilic acid (1.0 eq) in concentrated sulfuric acid (or PPA) with stirring.

-

Heat the mixture in a water bath at 100 °C for 2-4 hours.

-

Carefully pour the hot reaction mixture into a beaker of boiling water to precipitate the acridone.

-

Collect the yellow precipitate by vacuum filtration and wash thoroughly with hot water.

-

To remove any unreacted starting material, the crude product can be boiled in a dilute sodium carbonate solution, filtered, and washed again with water.

-

Dry the purified acridone. Further purification can be achieved by recrystallization from a high-boiling solvent such as glacial acetic acid or aniline.

-

Bernthsen Acridine Synthesis

Another classical method for the synthesis of acridine derivatives, which can be subsequently oxidized to acridones, is the Bernthsen acridine synthesis. This reaction involves the condensation of a diarylamine with a carboxylic acid (or its anhydride (B1165640) or acid chloride) in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), at high temperatures (200-270 °C).

-

Materials:

-

Diphenylamine (B1679370) (or a substituted diarylamine)

-

Carboxylic acid (e.g., benzoic acid)

-

Zinc chloride (ZnCl₂)

-

-

Procedure:

-

In a reaction vessel, thoroughly mix diphenylamine (1.0 eq), the desired carboxylic acid (2.0 eq), and anhydrous zinc chloride (2.0 eq).

-

Heat the mixture to 200-270 °C for an extended period (often 24 hours).

-

After cooling, the solidified reaction mass is treated with a dilute acid to dissolve the zinc chloride and basic byproducts.

-

The crude acridine product is then isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol).

-

Biological Activities and Quantitative Data

Acridinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties. Their planar tricyclic structure allows them to intercalate into DNA, a primary mechanism for their cytotoxic effects.[5] Furthermore, they are known to inhibit key enzymes involved in cellular proliferation and maintenance, such as topoisomerases.[2]

Anticancer Activity

The anticancer potential of acridinone compounds has been extensively studied. Many derivatives have shown potent cytotoxic activity against a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected acridinone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Acronycine | L1210 (Leukemia) | 2.3 | |

| cis-diacetoxy derivative | KB-3-1 (Epidermoid Carcinoma) | 0.15 | [6] |

| AMTAC-19 | HCT-116 (Colorectal Carcinoma) | 10.35 | [7] |

| Compound 8b | MCF-7 (Breast Cancer) | 8.83 | [8] |

| Compound 8b | HCT-116 (Colon Cancer) | 9.39 | [8] |

| Compound 8b | HepG2 (Liver Cancer) | 14.51 | [8] |

| Compound 6 | MCF-7 (Breast Cancer) | 11.7 | |

| Compound 6 | HepG2 (Liver Cancer) | 0.21 | |

| Compound 6 | A549 (Lung Cancer) | 1.7 | |

| DL-08 | B16-F10 (Melanoma) | 14.79 | [9][10] |

| DL-08 | HepG2 (Liver Cancer) | 21.28 | [9] |

Antimalarial Activity

Following the historical success of quinacrine, acridinone derivatives continue to be investigated as potential antimalarial agents. The table below presents the IC₅₀ values of various acridinone compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |

| Ib | - | < 0.5 µg/mL | [11] |

| Ie | - | < 0.5 µg/mL | [11] |

| IIa | - | < 0.5 µg/mL | [11] |

| T3.5 | Dd2 (CQ-resistant) | 0.065 | [12] |

| 2-methoxy-6-chloroacridinone | D6 (CQ-susceptible) | 0.045 | [12] |

| 2-methoxy-6-chloroacridinone | Dd2 (CQ-resistant) | 0.065 | [12] |

| Atalaphillinine derivative 1 | P. yoelii | 23 ng/mL | [12] |

| Atalaphillinine derivative 2 | P. yoelii | 150 ng/mL | [12] |

| T111 (1) | D6 (CQ-sensitive) | 0.000028 | [13] |

| 28 | D6 (CQ-sensitive) | 0.000310 | [13] |

Antibacterial Activity

The historical use of acridine derivatives as antibacterial agents has spurred continued research into acridinone compounds for this application. The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 4 (4-ClC₆H₄ derivative) | - | "very good" | [14] |

| Compound 5 (4-NO₂C₆H₄ derivative) | - | "very good" | [14] |

Signaling Pathways and Mechanisms of Action

The biological effects of acridinone compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective therapeutic agents.

Inhibition of Topoisomerase

A primary mechanism of action for many anticancer acridinone derivatives is the inhibition of topoisomerase enzymes.[2][5] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. By intercalating into DNA, acridinones can stabilize the DNA-topoisomerase complex, leading to double-strand breaks and ultimately apoptosis.

Caption: Inhibition of topoisomerase by acridinone compounds.

Modulation of the ERK/MAPK Signaling Pathway

Recent studies have shown that some acridinone alkaloids can exert their antiproliferative effects by modulating the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[15] The ERK pathway is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and differentiation. Certain acridinones have been found to inhibit the phosphorylation of ERK, thereby downregulating this pro-survival pathway.[15]

Caption: Acridinone-mediated inhibition of the ERK/MAPK pathway.

Experimental Workflow for Assessing Anticancer Activity

The evaluation of the anticancer potential of novel acridinone compounds typically follows a standardized experimental workflow, beginning with in vitro cytotoxicity assays and progressing to more complex mechanistic studies.

Caption: Workflow for evaluating the anticancer activity of acridinones.

Conclusion and Future Directions

The acridinone scaffold has proven to be a remarkably versatile and enduring pharmacophore in the landscape of drug discovery. From its humble origins in coal tar, it has given rise to a plethora of compounds with significant therapeutic potential. The synthetic methodologies for accessing the acridinone core are well-established and offer considerable scope for the generation of diverse chemical libraries. The demonstrated anticancer, antimalarial, and antibacterial activities, coupled with an increasing understanding of their mechanisms of action at the molecular level, ensure that acridinone derivatives will remain a fertile ground for therapeutic innovation. Future research will likely focus on the development of more selective and potent analogues with improved pharmacokinetic profiles, as well as the exploration of novel therapeutic applications for this remarkable class of compounds.

References

- 1. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? [pubmed.ncbi.nlm.nih.gov]

- 3. Acridone suppresses the proliferation of human breast cancer cells in vitro via ATP-binding cassette subfamily G member 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 12. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Next-Generation Antimalarial Acridones with Radical Cure Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Making sure you're not a bot! [mostwiedzy.pl]

- 15. mdpi.com [mdpi.com]

Chemical properties and reactivity of the acridinone ring

An In-Depth Technical Guide to the Chemical Properties and Reactivity of the Acridinone Ring

Introduction

The acridinone scaffold is a planar, tricyclic heterocyclic organic molecule featuring a carbonyl group at the C9 position of an acridine (B1665455) skeleton.[1] This core structure is the foundation for a vast array of naturally occurring alkaloids and synthetic compounds that exhibit significant biological activity and unique photophysical properties.[2][3] Acridinone derivatives are of profound interest to researchers, scientists, and drug development professionals due to their diverse applications, ranging from anticancer and antiviral agents to fluorescent probes and materials for organic electronics.[4][5][6]

The biological efficacy of many acridinone derivatives stems from the planar nature of the ring system, which allows them to intercalate between the base pairs of DNA, leading to inhibition of crucial cellular enzymes like topoisomerase and telomerase.[2][3][7] The reactivity of the acridinone core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological and physical properties. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental methodologies related to the acridinone ring system.

Chemical and Physical Properties

The acridinone molecule is characterized by its stability, high melting point, and distinct spectroscopic signatures. Its chemical behavior is governed by the interplay of the electron-donating nitrogen atom at position 10 and the electron-withdrawing carbonyl group at position 9.

Physicochemical Data

The fundamental physicochemical properties of the parent acridinone molecule are summarized below. These values can vary significantly with substitution on the ring.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO | [5][8] |

| Molecular Weight | 195.22 g/mol | [6][8] |

| Appearance | Yellow to green-yellow crystalline solid | [6][9] |

| Melting Point | 354 °C (>300 °C) | [6][9] |

| Solubility | Insoluble in water, ethanol, ether, benzene (B151609); Soluble in alcoholic potassium hydroxide, acetic acid, and m-cresol. | [5][9] |

| logP (XLogP3) | 2.5 | [8] |

Spectroscopic Characteristics

-

UV-Visible Absorption: Acridones typically exhibit strong absorption bands in the UV and visible regions, which are responsible for their characteristic yellow color.

-

Fluorescence: A key feature of the acridinone scaffold is its strong fluorescence, making it a valuable fluorophore in the design of biological probes and fluorescent materials.[6][10]

-

Infrared (IR) Spectroscopy: The IR spectrum of acridone (B373769) is dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonyl group, typically appearing in the region of 1620-1640 cm⁻¹. The N-H stretching vibration of the secondary amine appears as a broad band around 3200-3400 cm⁻¹.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum shows characteristic signals for the aromatic protons in the downfield region (typically 7.0-8.5 ppm). The N-H proton often appears as a broad singlet at a very downfield chemical shift. The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (C9) around 180 ppm.[12]

Reactivity of the Acridinone Ring

The reactivity of the acridinone core is dictated by the electronic effects of the heteroatoms and the aromatic system. The nitrogen atom at position 10 (N10) acts as an electron-donating group, increasing electron density in the adjacent benzene rings. Conversely, the carbonyl group at C9 is electron-withdrawing.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions, such as nitration and halogenation, are common ways to functionalize the acridinone core.[13] The regioselectivity of these reactions is highly dependent on the reaction conditions and the presence of existing substituents.

-

General Trends: The electron-donating N10-H group directs electrophiles primarily to the ortho and para positions, which are C1, C3, C6, and C8. However, the overall electronic distribution is complex. Computational studies and experimental results show that positions 2, 4, 5, and 7 are generally favored for electrophilic attack.[14]

-

Nitration: Nitration of the acridinone ring, typically using a mixture of nitric acid and sulfuric acid, can lead to the formation of mono- or dinitro derivatives.[15] The exact substitution pattern depends on the specific substrate and conditions. For example, in some pyridoacridines, nitration occurs on the outer A and E rings.[15][16]

-

Halogenation: Direct halogenation of acridones can be achieved using standard reagents like Br₂ or N-bromosuccinimide.

Nucleophilic Reactions

-

Reactivity at C9: The C9 carbonyl carbon is electrophilic and can be attacked by nucleophiles. However, the aromatic stability of the ring system makes addition reactions less common than in simple ketones. Reductive amination is a key reaction for producing 9-aminoacridine (B1665356) derivatives, which are important therapeutic agents.[17]

-

Reactivity at N10: The proton on the N10 nitrogen is acidic and can be removed by a base. The resulting anion is a potent nucleophile and can readily undergo alkylation or acylation reactions to produce N-substituted acridones.[11]

Oxidation and Reduction

-

Reduction: The acridone ring is relatively resistant to reduction.[9] Strong reducing agents like zinc dust can reduce the carbonyl group to furnish the corresponding acridine.[9][18] Further reduction, for instance with zinc and hydrochloric acid, can selectively reduce the central pyridine (B92270) ring to yield 9,10-dihydroacridine.[19]

-

Oxidation: Oxidation of acridine with reagents like potassium permanganate (B83412) can lead to cleavage of the benzene ring to form quinoline-1,2-dicarboxylic acid (also known as acridinic acid).[18] Oxidation of acridine with peroxymonosulfuric acid can yield the acridine N-oxide.[18]

Photochemical Reactivity

Acridone and its derivatives are powerful photosensitizers.[20] The molecule possesses a photoexcited intramolecular charge transfer state, which enhances the electron transfer rate between the acridone catalyst and a substrate.[20] This property has been exploited in metal-free photoredox catalysis, for example, in the direct C-H arylation of (hetero)arenes using aryl diazonium salts.[21]

Synthesis and Experimental Protocols

Numerous synthetic routes to the acridinone scaffold have been developed. A common and efficient method is the intramolecular cyclization of an N-phenylanthranilic acid, often promoted by acid catalysts like sulfuric acid, polyphosphoric acid (PPA), or p-toluenesulfonic acid (PTSA), sometimes under microwave irradiation.[10]

Experimental Protocol: Microwave-Assisted Synthesis of 9-Acridone

This protocol is adapted from a general procedure for the synthesis of 9-acridone derivatives via the condensation of o-chlorobenzoic acid and an aniline (B41778) derivative, followed by cyclization.[10]

Reaction: o-Chlorobenzoic acid + Aniline → N-Phenylanthranilic acid → 9(10H)-Acridone

Materials:

-

o-Chlorobenzoic acid (0.005 mole)